molecular formula C10H17NO2 B13654175 2-(Aminomethyl)-1-(furan-2-yl)-2-methylbutan-1-ol

2-(Aminomethyl)-1-(furan-2-yl)-2-methylbutan-1-ol

Cat. No.: B13654175
M. Wt: 183.25 g/mol
InChI Key: LKEYUABCKUIMIR-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1-(furan-2-yl)-2-methylbutan-1-ol is an organic compound that features a furan ring, an aminomethyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1-(furan-2-yl)-2-methylbutan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of furan derivatives with aminomethylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced catalysts and purification techniques, such as chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1-(furan-2-yl)-2-methylbutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions may involve the use of halogenating agents or nucleophiles under controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-based ketones, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2-(Aminomethyl)-1-(furan-2-yl)-2-methylbutan-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-1-(furan-2-yl)-2-methylbutan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The furan ring may participate in π-π interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethanamine: Similar structure but lacks the hydroxyl group.

    2-Methylfuran: Contains a furan ring but lacks the aminomethyl and hydroxyl groups.

    5-(Aminomethyl)furan-2-ylmethanol: Similar structure with slight variations in the positioning of functional groups.

Uniqueness

2-(Aminomethyl)-1-(furan-2-yl)-2-methylbutan-1-ol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in both synthetic chemistry and potential biological interactions.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

2-(aminomethyl)-1-(furan-2-yl)-2-methylbutan-1-ol

InChI

InChI=1S/C10H17NO2/c1-3-10(2,7-11)9(12)8-5-4-6-13-8/h4-6,9,12H,3,7,11H2,1-2H3

InChI Key

LKEYUABCKUIMIR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CN)C(C1=CC=CO1)O

Origin of Product

United States

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